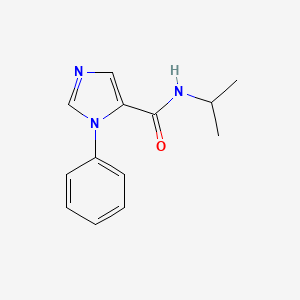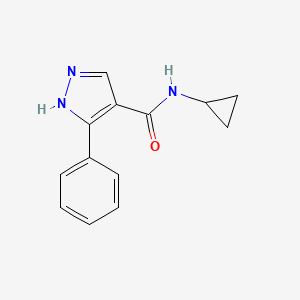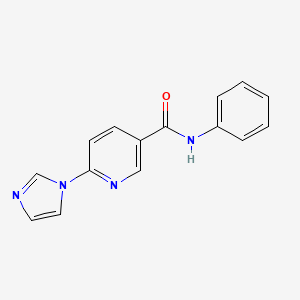
3-phenyl-N-propan-2-ylimidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-N-propan-2-ylimidazole-4-carboxamide, commonly known as PAC, is a chemical compound that belongs to the class of imidazole derivatives. PAC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of PAC is not fully understood. However, several studies have suggested that PAC exerts its pharmacological effects by modulating various molecular targets, including enzymes, receptors, and ion channels. PAC has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. PAC has also been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
PAC has been reported to exhibit several biochemical and physiological effects. PAC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). PAC has also been reported to induce apoptosis, a programmed cell death process, in cancer cells. PAC has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which play a crucial role in the regulation of neurological functions.
実験室実験の利点と制限
PAC has several advantages for lab experiments. PAC is relatively easy to synthesize, and its purity can be easily assessed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. PAC is also stable under normal laboratory conditions, making it suitable for long-term storage. However, PAC has some limitations for lab experiments. PAC is insoluble in water, and its solubility in organic solvents is limited. PAC is also relatively expensive compared to other chemical compounds.
将来の方向性
Several future directions can be explored in the field of PAC research. One potential future direction is to investigate the potential use of PAC as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the potential use of PAC as a chemotherapeutic agent for various types of cancer. Additionally, future studies can focus on elucidating the molecular targets and mechanisms of action of PAC to gain a better understanding of its pharmacological effects.
Conclusion
In conclusion, PAC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. PAC has been reported to exhibit several pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. PAC has several advantages for lab experiments, including easy synthesis and stability under normal laboratory conditions. However, PAC has some limitations for lab experiments, including limited solubility and relatively high cost. Several future directions can be explored in the field of PAC research, including investigating its potential use as a therapeutic agent for neurological disorders and cancer, and elucidating its molecular targets and mechanisms of action.
合成法
The synthesis of PAC involves the reaction of 2-phenylpropene-1-amine with imidazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields PAC as a white crystalline solid with a melting point of 142-144°C.
科学的研究の応用
PAC has been extensively studied for its potential application in medicinal chemistry. Several studies have reported the anti-inflammatory, anti-cancer, and anti-viral properties of PAC. PAC has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)12-8-14-9-16(12)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHNTSCZQXFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CN=CN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-propan-2-ylimidazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![1-[4-[4-(Furan-3-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7470791.png)

![Cyclohexyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470812.png)


![Furan-3-yl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7470836.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)
